One of the provided papers outlines a practical synthesis of Tucatinib (an FDA-approved HER2 inhibitor) which involves 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine as a key intermediate []. The synthesis pathway utilizes commercially available starting materials and involves a series of reactions:
In the context of Tucatinib synthesis [], 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine acts as a nucleophile, reacting with an electrophilic center to form a new bond. Specifically, it reacts with a 6-nitroquinazolin-4-amine derivative through a nucleophilic aromatic substitution (SNAr) reaction. This highlights the reactivity of the amine group and its potential for further derivatization.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6